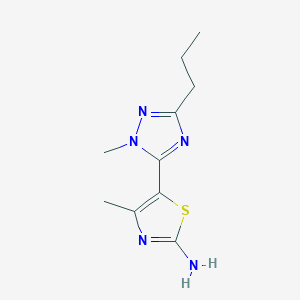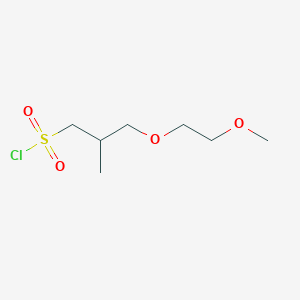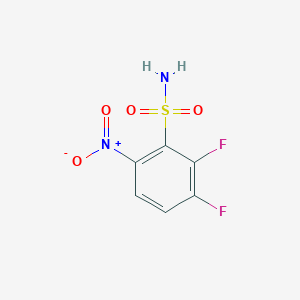
2,3-Difluoro-6-nitrobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Difluoro-6-nitrobenzenesulfonamide is an organic compound with the molecular formula C6H4F2N2O4S and a molecular weight of 238.17 g/mol . This compound is characterized by the presence of two fluorine atoms, a nitro group, and a sulfonamide group attached to a benzene ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-6-nitrobenzenesulfonamide typically involves the nitration of 2,3-difluorobenzenesulfonamide. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
2,3-Difluoro-6-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (fluorine and nitro) on the benzene ring.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The sulfonamide group can undergo oxidation under specific conditions to form sulfonic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or metal hydrides like lithium aluminum hydride (LiAlH4).
Major Products
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Sulfonic Acids: Oxidation of the sulfonamide group results in sulfonic acids.
Scientific Research Applications
2,3-Difluoro-6-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes due to its structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Difluoro-6-nitrobenzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The presence of electron-withdrawing groups (fluorine and nitro) enhances its binding affinity to specific active sites, leading to inhibition or modulation of enzymatic activity. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site, further stabilizing the compound-enzyme complex .
Comparison with Similar Compounds
Similar Compounds
2,3-Difluorobenzenesulfonamide: Lacks the nitro group, making it less reactive in certain chemical reactions.
2,3-Difluoro-4-nitrobenzenesulfonamide: Similar structure but with the nitro group in a different position, leading to different reactivity and properties.
2,3-Difluoro-6-aminobenzenesulfonamide: The amino derivative obtained by reducing the nitro group
Uniqueness
2,3-Difluoro-6-nitrobenzenesulfonamide is unique due to the specific positioning of the fluorine and nitro groups, which confer distinct electronic and steric properties. These features make it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .
Properties
Molecular Formula |
C6H4F2N2O4S |
|---|---|
Molecular Weight |
238.17 g/mol |
IUPAC Name |
2,3-difluoro-6-nitrobenzenesulfonamide |
InChI |
InChI=1S/C6H4F2N2O4S/c7-3-1-2-4(10(11)12)6(5(3)8)15(9,13)14/h1-2H,(H2,9,13,14) |
InChI Key |
FTCPDOGKRVCSPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])S(=O)(=O)N)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]oxane-4-carboxylic acid](/img/structure/B13625227.png)
![3-Ethyl-1-azaspiro[3.3]heptane](/img/structure/B13625228.png)
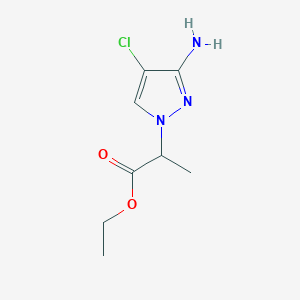
![6-Aminobicyclo[3.2.0]heptane-6-carboxylicacidhydrochloride](/img/structure/B13625238.png)
![3-{[(5-Bromo-2-fluorophenyl)methyl]amino}propan-1-olhydrochloride](/img/structure/B13625239.png)


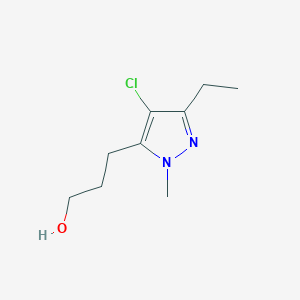

![2-[cyclopropyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]-3-phenylpropanoic acid](/img/structure/B13625285.png)

